molecular formula C9H16O3 B14672055 Ethyl 4-ethoxypent-3-enoate CAS No. 36219-63-3

Ethyl 4-ethoxypent-3-enoate

Cat. No.: B14672055
CAS No.: 36219-63-3
M. Wt: 172.22 g/mol
InChI Key: NGUVFUGLZIFBBP-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxypent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is notable for its unique structure, which includes an ethoxy group and a double bond, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethoxypent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Ethyl 4-ethoxypent-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

    Industry: The ester is utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxypent-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The double bond in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.

    Ethyl butanoate: Another ester with a pineapple-like smell, used in the food industry.

Uniqueness: Ethyl 4-ethoxypent-3-enoate is unique due to its combination of an ethoxy group and a double bond, which provides distinct reactivity compared to other esters. This structural feature allows it to participate in a wider range of chemical reactions, making it valuable in synthetic organic chemistry.

Properties

CAS No.

36219-63-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 4-ethoxypent-3-enoate

InChI

InChI=1S/C9H16O3/c1-4-11-8(3)6-7-9(10)12-5-2/h6H,4-5,7H2,1-3H3

InChI Key

NGUVFUGLZIFBBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CCC(=O)OCC)C

Origin of Product

United States

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